2-Fluorophenylsulfur Pentafluoride
Overview
Description
The research on sulfur(VI) fluoride compounds is an expanding field due to their potential applications in various industries, including pharmaceuticals and polymer engineering. These compounds are known for their unique reactivity and the ability to introduce fluorine atoms into other molecules, which can significantly alter the physical and chemical properties of these molecules.
Synthesis Analysis
The synthesis of sulfur(VI) fluoride compounds involves the use of fluorinating agents that can introduce fluorine atoms into organic molecules. For instance, the paper titled "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity" discusses a novel fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (1k), which exhibits high thermal stability and resistance to hydrolysis. This agent is capable of converting various functional groups to their fluorinated counterparts with high yields and stereoselectivity .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their reactivity and stability. For example, the molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate has been determined through single-crystal X-ray diffraction studies, as mentioned in the paper "Fluoromethyl-2,4,6-trinitrophenylsulfonate: A New Electrophilic Monofluoromethylating Reagent." The solid-state structure of this compound provides insights into its reactivity as an electrophilic monofluoromethylating agent .
Chemical Reactions Analysis
Sulfur(VI) fluoride compounds participate in a variety of chemical reactions. The bifluoride-catalyzed sulfur(VI) fluoride exchange (SuFEx) reaction is one such example, which is used for the synthesis of polysulfates and polysulfonates with exceptional mechanical properties. This reaction is catalyzed by bifluoride salts and allows for the preparation of high molecular weight polymers with narrow polydispersity, as detailed in the paper "Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates" .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur(VI) fluoride compounds are influenced by their molecular structures and the presence of fluorine atoms. Trifluoromethanesulfonyl hypofluorite, for instance, is a compound with a melting point of -87°C and an extrapolated boiling point of 0°C. Its reactivity includes hydrolysis in base to yield a mixture of gases and the thermal decomposition in the presence of CsF to yield various fluorinated products, as described in the paper "Trifluoromethanesulfonyl hypofluorite, a hitherto unknown fluoroxy compound" .
Scientific Research Applications
Arylsulfur Pentafluorides as Fluorinating Agents
Arylsulfur chlorotetrafluorides, including phenylsulfur chlorotetrafluoride, are valuable as deoxo- and dethioxo-fluorinating agents. They are used for the in situ preparation of reactive arylsulfur trifluorides. These trifluorides can fluorinate a variety of substrates such as alcohols, aldehydes, ketones, and carboxylic acids to produce organofluoro compounds. This process is integral to the production of industrially significant arylsulfur pentafluorides, including 2-Fluorophenylsulfur Pentafluoride (Umemoto & Singh, 2012).
Industrial and Material Applications
Arylsulfur pentafluorides like 2-Fluorophenylsulfur Pentafluoride have garnered interest in areas such as pharmaceuticals, agrochemicals, and material sciences. Their high electronegativity and lipophilicity, attributed to the stable SF5 group, make them desirable for these applications. This research outlines a practical method for their production, promising broader applications in these fields (Umemoto, Garrick, & Saito, 2012).
Synthesis and Characterization Techniques
Techniques for synthesizing arylsulfur pentafluorides, including 2-Fluorophenylsulfur Pentafluoride, involve steps such as oxidative fluorination and Cl-F exchange reactions. These processes are critical for creating SF5-functionalized heterocycles, which have various applications in chemical synthesis and material science (Cui et al., 2017).
Applications in Fluorine Chemistry
The role of arylsulfur pentafluorides in fluorine chemistry, including the development of new fluorination reagents and methods, is significant. Their usage facilitates advancements in the field, particularly in the synthesis of fluorinated compounds which are essential in various industrial applications (Umemoto, 2014).
Safety and Hazards
properties
IUPAC Name |
pentafluoro-(2-fluorophenyl)-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHQWYOEMJKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479194 | |
Record name | 2-Fluorophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenylsulfur Pentafluoride | |
CAS RN |
864230-02-4 | |
Record name | 2-Fluorophenylsulfur Pentafluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorophenylsulfur Pentafluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-FSPF improve the performance of Li metal batteries?
A1: 2-FSPF, when added to the carbonate-based electrolyte, decomposes electrochemically during battery operation. This decomposition leads to the in-situ formation of a unique solid electrolyte interphase (SEI) rich in polysulfides []. Unlike traditional SEI components, these polysulfides exhibit a degree of fluidity. This allows them to dynamically migrate and adhere to the growing tips of lithium dendrites, effectively inhibiting their further growth by hindering Li+ diffusion []. This "tip-inhibitor" effect leads to a more uniform Li deposition and significantly enhances the battery's cycling stability and Coulombic efficiency [].
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